Nystatin A1 trihydrate is a polyene macrolide antibiotic derived from the fermentation of the bacterium Streptomyces noursei. It is primarily used as an antifungal agent, particularly effective against Candida species and other fungal infections. Nystatin A1 is known for its ability to bind to ergosterol, a vital component of fungal cell membranes, leading to membrane disruption and cell death. The compound is classified under the broader category of polyene antibiotics, which are characterized by their multi-double bond structures that interact with sterols in cell membranes.
Nystatin A1 was first isolated in 1950 by researchers Hazen and Brown at the New York Health Department. It is produced through the fermentation process of Streptomyces noursei, a soil-dwelling actinobacterium. Nystatin A1 trihydrate is one of several forms of nystatin, which also includes nystatin A2 and A3, with A1 being the most abundant and biologically active component .
The synthesis of nystatin A1 trihydrate occurs via a biosynthetic pathway involving polyketide synthases. The biosynthesis begins with the assembly of polyketide chains followed by post-synthetic modifications facilitated by various enzymes such as GDP-mannose dehydratase and P450 monooxygenases .
Nystatin A1 trihydrate features a complex molecular structure characterized by multiple hydroxyl groups and conjugated double bonds, contributing to its antifungal activity. The structure can be represented as follows:
Nystatin A1 engages in several chemical interactions that are critical for its function:
The binding affinity of nystatin for ergosterol can vary based on concentration, affecting its pore-forming capabilities and thus its efficacy as an antifungal agent.
Nystatin A1 exerts its antifungal effects primarily through:
Thermogravimetric analysis indicates that nystatin decomposes at specific temperature intervals, highlighting its thermal stability characteristics .
Nystatin A1 trihydrate has several important applications:
Nystatin A1 is biosynthesized in Streptomyces noursei ATCC 11455 via a modular type I polyketide synthase (PKS) system, one of the most complex enzymatic assembly lines in nature. The nystatin biosynthetic gene cluster (BGC) spans 123,580 base pairs and encodes six giant multifunctional PKS proteins (NysA, NysB, NysC, NysI, NysJ, NysK) organized into 18 distinct modules [2] [3]. These modules catalyze sequential decarboxylative condensations of extender units, building the 38-membered macrolactone ring characteristic of nystatin.
The loading module (NysA) initiates biosynthesis by incorporating a malonyl-CoA starter unit. Subsequent modules utilize primarily malonyl-CoA and methylmalonyl-CoA extender units, introducing key structural elements: methyl groups from methylmalonyl-CoA and double bonds through dehydratase (DH) domains [3]. Module 6 uniquely contains an enoylreductase (ER) domain, leading to full saturation of the corresponding carbon unit. The final module (NysK) incorporates a malonyl-CoA extender unit and houses a thioesterase (TE) domain responsible for macrocyclization, releasing the nystatin aglycone (nystatinolide) [2] [3]. Notably, the NysC protein, encompassing modules 4-9, is a remarkable 11,096 amino acids long, ranking among the largest known modular PKSs [3].
Table 1: Core Genes within the Nystatin A1 Biosynthetic Gene Cluster (BGC0000115)
Gene | Protein | Function in Biosynthesis | Domain Composition (Key Examples) | Evidence |
---|---|---|---|---|
nysA | NysA | Loading module; malonyl-CoA starter unit activation and first extension | KSQ, AT, DH, ACP | Knock-out [2] |
nysB | NysB | Extension modules 2-3 | KS, AT, KR, ACP (Module 2); KS, AT, KR, ACP (Module 3) | - |
nysC | NysC | Extension modules 4-9; Largest PKS (11,096 aa) | Includes modules with KS, AT, DH, KR, ER (Module 6) | Knock-out [3] |
nysI | NysI | Extension modules 10-12 | KS, AT, KR, ACP | - |
nysJ | NysJ | Extension modules 13-16 | KS, AT, DH, ER, KR, ACP (Module 16) | - |
nysK | NysK | Extension module 17 & Thioesterase; Final extension and macrolactone ring closure | KS, AT, DH, KR, TE, ACP | - |
nysL | NysL (P450) | C-10 Hydroxylation | Cytochrome P450 monooxygenase | Activity Assay [2] |
nysDI | NysDI | Glycosyltransferase; Attaches mycosamine to C-19 of nystatinolide | Glycosyltransferase | Knock-out [3] [10] |
nysDII | NysDII | Aminotransferase; Involved in mycosamine biosynthesis | Aminotransferase | - |
nysDIII | NysDIII | Putative mannose-4,6-dehydratase; Involved in mycosamine biosynthesis | Dehydratase | Activity Assay [10] |
nysG/nysH | NysG/NysH | ABC Transporter components; Efflux of nystatin/10-deoxynystatin, impacts C-10 hydroxylation | ABC Transporter ATPase/Transmembrane domains | Knock-out [6] |
Following assembly of the polyketide aglycone (nystatinolide), essential tailoring modifications confer its biological activity. The most critical is the glycosylation at the C-19 position with the amino sugar mycosamine (3-amino-3,6-dideoxy-D-mannose). This process involves dedicated genes within the nystatin BGC (nysDIII, nysDII, nysDI) [3] [10].
Genetic engineering of the nystatin BGC enables rational strain improvement and the generation of novel analogues:
Table 2: Key Genetic Manipulations and Outcomes in Nystatin A1 Biosynthesis
Target Gene/Element | Manipulation | Biological Consequence | Resulting Metabolite(s) / Phenotype | Impact on Yield/Activity |
---|---|---|---|---|
ttmRIV | Overexpression (ermEp*) | Enhanced transcription of biosynthetic genes | Nystatin A1 | ↑ ~2.1 fold (184.8 ± 9.93 mg/L) [8] |
nysA KSQ | S170A mutation | Tested role of putative active site Ser | Nystatin A1 | No significant effect [1] |
nysA KSQ | S413N mutation | Disrupted substrate decarboxylation? | No nystatin (in hybrids) | Abolished biosynthesis (in hybrids) [1] |
nysDI | In-frame deletion | Loss of glycosyltransferase activity | Nystatinolide, 10-Deoxynystatinolide | No glycosylated nystatin [3] [10] |
nysN | In-frame deletion | Loss of C-16 methyl oxidase activity | 16-Decarboxy-16-methylnystatin | Reduced hemolysis, retained antifungal [10] |
nysG or nysH | In-frame deletion | Disrupted ABC transporter function | Reduced nystatin, increased 10-deoxynystatin | ↓ Nystatin yield, ↑ precursor [6] |
PKS Module AT domains | Domain swapping (e.g., malonyl-specific AT) | Altered extender unit specificity | Hybrid polyketides (not always functional) | Variable success [1] |
Post-PKS enzymatic modifications are critical determinants of nystatin A1's efficacy and pharmacological properties:
The integrated understanding of PKS assembly, tailoring enzyme function, regulatory control, and transporter involvement provides a powerful foundation for the continued rational engineering of nystatin A1 trihydrate and related polyenes. By targeting specific biosynthetic and post-biosynthetic steps, researchers aim to enhance production yields and generate novel analogues with improved therapeutic indices, leveraging the genetically encoded machinery of Streptomyces noursei.
Mentioned Compounds in Article: Nystatin A1, Nystatin A1 Trihydrate, Nystatinolide, 10-Deoxynystatin, 10-Deoxynystatinolide, 16-Decarboxy-16-methylnystatin, Mycosamine (3-amino-3,6-dideoxy-D-mannose), GDP-Mycosamine, 28,29-Didehydronystatin A1 (S44HP).
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